molecular formula C17H22N2O B11034387 N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide

N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide

Cat. No.: B11034387
M. Wt: 270.37 g/mol
InChI Key: QTQYAFUZKXAMBB-UHFFFAOYSA-N
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Description

N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide is a chemical compound that features a unique structure combining an azepane ring with a phenyl group and a prop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide typically involves the reaction of 4-(azepan-1-yl)benzyl chloride with N-methylprop-2-ynamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide involves its interaction with specific molecular targets. The azepane ring and phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-ynamide moiety.

    N-[4-(Azepan-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide: Contains an azepane ring and phenyl group but with different functional groups.

Uniqueness

N-{[4-(Azepan-1-YL)phenyl]methyl}-N-methylprop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-[[4-(azepan-1-yl)phenyl]methyl]-N-methylprop-2-ynamide

InChI

InChI=1S/C17H22N2O/c1-3-17(20)18(2)14-15-8-10-16(11-9-15)19-12-6-4-5-7-13-19/h1,8-11H,4-7,12-14H2,2H3

InChI Key

QTQYAFUZKXAMBB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N2CCCCCC2)C(=O)C#C

Origin of Product

United States

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